molecular formula C11H15NO2 B3034650 (E)-3-(tert-Butoxy)benzaldehyde oxime CAS No. 2007930-98-3

(E)-3-(tert-Butoxy)benzaldehyde oxime

Cat. No. B3034650
CAS RN: 2007930-98-3
M. Wt: 193.24 g/mol
InChI Key: XMTBLRYOFUXXPY-XYOKQWHBSA-N
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Description

(E)-3-(tert-Butoxy)benzaldehyde oxime is a chemical compound that is part of the oxime class, which are known for their utility in organic synthesis and metal extraction processes. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of oxime derivatives can be complex and often requires specific conditions for successful outcomes. For instance, the synthesis of a dipeptido-mimetic compound is described, which involves the regioselective functionalization of ring nitrogens and an amino group . Although this does not directly pertain to this compound, it suggests that similar regioselective approaches could be applied in its synthesis.

Molecular Structure Analysis

Oximes typically feature a C=N-OH moiety, which can influence the reactivity and stability of the molecule. The molecular structure of oxime derivatives can affect their interaction with metals, as seen in the extractive properties of a related oxime compound towards thorium and europium ions . This indicates that this compound may also form complexes with metals, potentially useful in extraction processes.

Chemical Reactions Analysis

Oxime derivatives can participate in various chemical reactions. For example, a Pd-catalyzed C-H bond acylation using oximes as a directing group has been developed, showcasing the regioselectivity and functional group tolerance of such reactions . This suggests that this compound could also be used in similar Pd-catalyzed reactions, potentially as a substrate for C-H activation and cross-coupling with aldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxime derivatives can be influenced by their substituents. The presence of tert-butyl groups, for instance, can affect the solubility and stability of the compound. In the context of solvent extraction, the extractive properties of an oxime derivative towards metal ions were influenced by the presence of tert-butyl groups, which could imply that this compound may have similar properties .

Mechanism of Action

The mechanism of action for similar compounds involves a radical process. For instance, a new tert-butyl peresters synthesis directly from aldehydes and TBHP was developed via Bu4NI-catalyzed aldehyde C−H oxidation .

Future Directions

Alkylperoxy radicals (RO2˙) are key intermediates in combustion and atmospheric oxidation processes. As such, reliable detection and monitoring of these radicals can provide a wealth of information about the underlying chemistry . The tert-butyl peroxy radical is the archetypal tertiary peroxy radical, yet its vibrational spectroscopy is largely unexplored . This suggests potential future directions for research in this area.

properties

IUPAC Name

(NE)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-5-9(7-10)8-12-13/h4-8,13H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTBLRYOFUXXPY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=CC(=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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